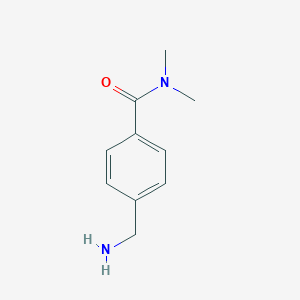

4-(aminomethyl)-N,N-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(aminomethyl)-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H14N2O It consists of a benzene ring substituted with an aminomethyl group and a dimethylbenzamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N,N-dimethylbenzamide can be achieved through several methods. One common approach involves the reaction of 4-(chloromethyl)benzoic acid with dimethylamine. The reaction typically proceeds under basic conditions, using a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the chlorine atom by the dimethylamine group.

Another method involves the reduction of 4-(nitromethyl)benzoic acid to 4-(aminomethyl)benzoic acid, followed by the reaction with dimethylamine. The reduction step can be carried out using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The aminomethyl group (-CH₂NH₂) undergoes oxidation under controlled conditions:

- Imine Formation : Oxidation with agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) converts the aminomethyl group to an imine (-CH=N-) intermediate .

- Nitrile Formation : Stronger oxidizing agents, such as chromium trioxide (CrO₃), further oxidize imines to nitriles (-C≡N) .

Key Reaction Conditions

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| KMnO₄ (0.1 M) | Imine derivatives | Aqueous, 25–50°C, 2–4 hours |

| CrO₃ (in H₂SO₄) | Nitrile derivatives | Acidic, 60–80°C, 6–8 hours |

Reduction Reactions

The aminomethyl group can be reduced to form primary amines:

- Amine Derivatives : Catalytic hydrogenation (H₂/Pd-C) reduces the -CH₂NH₂ group to -CH₂NH₃⁺, yielding alkylammonium salts .

Example Reaction

4 Aminomethyl N N dimethylbenzamideH2/Pd C4 Methylamino N N dimethylbenzamide[2]

Substitution Reactions

The dimethylamide group (-N(CH₃)₂) participates in nucleophilic substitution:

- Dealkylation : Microsomal oxidation replaces methyl groups with hydroxyl (-OH) or hydrogen, forming N-methyl or unsubstituted benzamides .

- Cyclization : Under radical conditions (e.g., Bu₃SnH), the compound forms piperidone derivatives via 6-endo-dig cyclization .

Substitution Pathways

| Reagent | Product | Mechanism |

|---|---|---|

| NaBD₄ (microsomal) | N-Dealkylated benzamide | Radical-mediated |

| Bu₃SnH | 3-Hydroxy-N-methyl-2-pyrrolidone | Radical cyclization |

Radical-Mediated Reactions

Microsomal systems generate carbon-centered radicals at the α-position to the amide nitrogen:

- Radical Trapping : Reactions with deuterated agents (NaBD₄) confirm radical intermediates through deuterium incorporation .

- Competing Pathways : Radicals undergo cyclization (6-endo-dig) or dealkylation, depending on substituents .

Radical Reaction Outcomes

| Substrate | Major Product | Yield |

|---|---|---|

| N-Benzyl-N-methylbenzamide | N-Benzylbenzamide (debenzylation) | 45% |

| N-(But-3-enyl)-N-methylbenzamide | Piperidone derivatives | 30% |

Hydrolysis and Stability

- Acidic Hydrolysis : The amide bond hydrolyzes in concentrated HCl (6 M, reflux), yielding 4-(aminomethyl)benzoic acid .

- Alkaline Stability : Stable under basic conditions (pH 8–10), with no significant degradation observed .

Comparative Reactivity

The compound’s reactivity differs from analogs due to electronic effects of the dimethylamide group:

| Compound | Reactivity with KMnO₄ | Major Product |

|---|---|---|

| 4-(Aminomethyl)-N,N-dimethylbenzamide | Fast oxidation to imine | Imine derivatives |

| 4-(Aminomethyl)benzoic acid | Slow oxidation to nitrile | Nitrile derivatives |

Mechanistic Insights

Applications De Recherche Scientifique

Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Amination | N,N-Dimethylbenzamide + Formaldehyde + Ammonia |

| 2 | Purification | Crystallization or chromatography |

Organic Synthesis

4-(Aminomethyl)-N,N-dimethylbenzamide serves as a versatile reagent in organic synthesis, particularly in the preparation of various substituted benzamides. Its ability to undergo electrophilic substitution reactions makes it valuable for synthesizing complex organic molecules.

Biological Studies

The compound has been investigated for its biological activities, particularly in enzyme inhibition and as a potential therapeutic agent. Notably, it has shown promise in antiviral research against filoviruses such as Ebola and Marburg.

Case Study: Antiviral Activity

- Research Findings : A study identified this compound derivatives as potent inhibitors of Ebola virus entry, exhibiting effective concentrations (EC50) below 10 μM against wild-type strains in vitro .

- Mechanism : The compound likely interferes with viral entry mechanisms, making it a candidate for further drug development.

Anticonvulsant Properties

Research indicates that this compound exhibits anticonvulsant activity. In animal models, it effectively reduced seizure activity induced by maximal electroshock (MES).

Table 1: Anticonvulsant Efficacy

| Compound | ED50 (mg/kg) | Model Used |

|---|---|---|

| This compound | 1.7 | Mouse MES model |

Enzyme Interaction Studies

The compound's interaction with specific enzymes has been explored, revealing its potential as an inhibitor for certain pathways involved in disease mechanisms.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of agrochemicals and dyes due to its reactivity and ability to form stable complexes.

Mécanisme D'action

The mechanism of action of 4-(aminomethyl)-N,N-dimethylbenzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The aminomethyl group can interact with active sites of enzymes, while the benzamide group can enhance binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(aminomethyl)benzoic acid

- 4-(aminomethyl)-N,N-diethylbenzamide

- 4-(aminomethyl)-N,N-dimethylbenzylamine

Comparison

4-(aminomethyl)-N,N-dimethylbenzamide is unique due to the presence of both the aminomethyl and dimethylbenzamide groups. This combination imparts distinct chemical and physical properties, such as increased solubility and reactivity, compared to similar compounds. The presence of the dimethyl groups can also influence the compound’s binding interactions and stability.

Activité Biologique

4-(Aminomethyl)-N,N-dimethylbenzamide, also known as a derivative of benzamide, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound exhibits potential therapeutic properties, particularly as an inhibitor of various enzymes and receptors, making it a candidate for further research in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C10H15N2O. The structural features include:

- An aminomethyl group (-CH2NH2) that enhances its reactivity.

- Two methyl groups attached to the nitrogen atom, which influence its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with active sites on enzymes or receptors.

- Electrostatic Interactions : These interactions can modulate the activity of target molecules.

- π-π Stacking : The benzamide moiety can participate in π-π stacking interactions, further influencing its biological effects.

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent:

- Ebola and Marburg Virus Inhibition : Compounds derived from the 4-(aminomethyl)benzamide framework have shown significant inhibitory effects against Ebola virus (EBOV) and Marburg virus (MARV). For instance, one compound demonstrated an EC50 value of less than 10 μM against both viruses in Vero cells, indicating broad-spectrum antifiloviral activity .

Anticancer Properties

The compound has also been evaluated for its anticancer potential:

- Inhibition of Receptor Tyrosine Kinases : A study found that several derivatives exhibited potent inhibitory activities against key receptor tyrosine kinases such as EGFR and HER-2. Compounds with specific modifications showed up to 92% inhibition at concentrations as low as 10 nM .

- Cytotoxicity Studies : The cytotoxic effects were tested on various cancer cell lines, revealing that many derivatives significantly reduced cell viability compared to standard reference drugs .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(Aminomethyl)benzoic acid | Precursor to the amide | Limited direct biological activity |

| N,N-Dimethylbenzamide | Lacks aminomethyl group | Reduced reactivity compared to amide |

| 4-(Aminomethyl)benzonitrile | Contains a nitrile instead of an amide | Different reactivity profile |

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Antiviral Efficacy Study : A series of substituted 4-(aminomethyl)benzamides were tested for their ability to inhibit viral entry. The results indicated that certain compounds not only inhibited viral entry but also demonstrated favorable metabolic stability in plasma .

- Anticancer Activity Assessment : Various derivatives were synthesized and tested against multiple cancer cell lines. The findings revealed a strong correlation between structural modifications and enhanced inhibitory potency against specific kinases involved in cancer progression .

Propriétés

IUPAC Name |

4-(aminomethyl)-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12(2)10(13)9-5-3-8(7-11)4-6-9/h3-6H,7,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWRKAATFPEAEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.